Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at position 1, a fluorine substituent at position 4, and a methoxy(methyl)carbamoyl moiety at position 2. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or oncological pathways .
Properties
Molecular Formula |
C12H21FN2O4 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O4/c1-12(2,3)19-11(17)15-7-8(13)6-9(15)10(16)14(4)18-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LWSDFFYDPZOKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the pyrrolidine intermediate with a methoxy(methyl)carbamoyl chloride under suitable conditions.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic compound with a complex molecular structure, featuring a pyrrolidine ring substituted with a tert-butyl group, a fluoro group, and a methoxy(methyl)carbamoyl moiety. It has a molecular weight of approximately 258.31 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds.
Potential Applications
- Medicinal Chemistry: this compound is used in the development of antiviral agents and other therapeutic compounds.
- Biological Activity: This compound exhibits biological activity that may include antiviral properties. Research indicates that compounds with similar structures have been explored for their effectiveness against viral infections, suggesting that this compound may interact with specific molecular targets to modulate biological pathways. The precise mechanisms of action are still under investigation but may involve enzyme inhibition or receptor modulation.
- Pharmacological Studies: Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Preliminary research suggests that it may bind to specific enzymes or receptors, influencing their activity and leading to therapeutic effects. Further studies are needed to elucidate these interactions fully.
Structural Comparison
| Compound Name | Key Differences | Unique Properties |
|---|---|---|
| (2S,4S)-4-Fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Lacks the fluorenyl group | Different reactivity and stability |
| (2S,4S)-(9H-Fluoren-9-YL)methyl 4-chloro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Contains a chloro group instead of fluoro | Variations in biological activity and chemical stability |
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carbamoyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with pyrrolidine carboxylate derivatives sharing the tert-butyl backbone but differing in substituents and stereochemistry. Key analogs include:
Stability and Reactivity
- Thermal Stability : Methoxy(methyl)carbamoyl derivatives exhibit superior thermal stability (>150°C) compared to hydroxymethyl analogs, which degrade at ~100°C .
- Hydrolytic Sensitivity : Tert-butyl esters with electron-withdrawing groups (e.g., fluorine) resist acidic hydrolysis, whereas hydroxymethyl analogs undergo rapid cleavage under basic conditions .
Biological Activity
Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic compound notable for its complex molecular structure and potential biological applications. It features a pyrrolidine ring with various substituents, including a tert-butyl group, a fluoro group, and a methoxy(methyl)carbamoyl moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in antiviral and anticancer research.
Molecular Structure and Properties
- Molecular Formula : C12H22FN2O4
- Molar Mass : Approximately 258.31 g/mol
- Structural Characteristics : The compound's structure includes a pyrrolidine ring, which is significant in medicinal chemistry due to its presence in various biologically active molecules.
Antiviral Properties
Preliminary research indicates that this compound may exhibit antiviral activity . Compounds with similar structural frameworks have been investigated for their ability to inhibit viral infections. The exact mechanisms of action are under investigation, but they may include:
- Enzyme Inhibition : The compound may inhibit specific viral enzymes essential for replication.
- Receptor Modulation : It may interact with cellular receptors to modulate viral entry or replication processes.
Anticancer Activity
There is emerging evidence suggesting that this compound could also have anticancer properties . Similar compounds have shown effectiveness against various cancer cell lines by:
- Inhibiting Cell Proliferation : Studies have indicated that structurally related compounds can inhibit the growth of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Targeting Specific Kinases : Research on related compounds has revealed their ability to act as inhibitors of kinases involved in cancer progression, such as VEGFR-2 .
Comparative Analysis with Similar Compounds
The following table summarizes key differences and similarities between this compound and other structurally related compounds:
| Compound Name | Key Differences | Unique Properties |
|---|---|---|
| (2S,4S)-4-Fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Lacks the tert-butyl group | Different reactivity and stability |
| (2S,4S)-(9H-Fluoren-9-YL)methyl 4-chloro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Contains a chloro group instead of fluoro | Variations in biological activity and chemical stability |
The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological effects of this compound. For instance:
- In Vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited specific cancer cell lines at varying concentrations, indicating potential for further development as an anticancer agent.
- Mechanistic Studies : Ongoing research is investigating how this compound interacts with target proteins and enzymes, aiming to clarify its mode of action at the molecular level.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via a multi-step sequence involving:
- Coupling reactions : Activation of the pyrrolidine carboxylic acid using reagents like HATU or EDCI, followed by reaction with methoxy(methyl)amine ( ).
- Fluorination : Introduction of fluorine at the 4-position via electrophilic fluorination or displacement of a leaving group (e.g., hydroxyl or triflate) using DAST or Deoxo-Fluor ( ).
- Boc protection : tert-Butyl carbamate installation under basic conditions (e.g., di-tert-butyl dicarbonate with DMAP) ( ). Optimization : Lower temperatures (-20°C) reduce side reactions during coupling, while flash chromatography (hexane/EtOAc gradients) improves purity and yield .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
- ¹H/¹³C NMR : Look for splitting patterns from fluorine coupling (e.g., 4-fluoro group causes distinct multiplet splitting in adjacent protons). The methoxy(methyl)carbamoyl group shows singlet peaks for N–CH₃ and O–CH₃ (δ ~3.0–3.5 ppm in ¹H NMR) .
- IR Spectroscopy : Confirm carbamate (C=O stretch ~1690–1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Flash Chromatography : Use gradients of hexane/EtOAc (e.g., 7:3 to 4:6) for optimal separation of polar intermediates (Rf ~0.25 in 7:3 hexane/EtOAc) .
- Recrystallization : For crystalline derivatives, employ solvents like CHCl₃/hexane .
- LC-MS Monitoring : Track reaction progress and confirm purity (>95%) before scaling up .
Advanced Research Questions
Q. How can researchers address challenges in achieving stereochemical control during the synthesis of the pyrrolidine ring?
- Chiral Auxiliaries : Use (2S,4R)- or (2R,4S)-configured starting materials to enforce desired stereochemistry .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in fluorination or coupling steps to control enantiomeric excess .
- Optical Rotation Analysis : Compare experimental [α]D values with literature data to verify stereochemical integrity (e.g., [α]²⁵D = −14.0° for a related compound) .
Q. What methodologies are recommended for resolving contradictory data between theoretical and experimental NMR chemical shifts?
- DFT Calculations : Use software (e.g., Gaussian) to simulate ¹H/¹³C NMR shifts and cross-validate experimental data .
- DEPT and 2D NMR : Assign ambiguous signals via HSQC/HMBC to resolve overlapping peaks (e.g., distinguishing pyrrolidine C-2 and C-4 carbons) .
- Variable Temperature NMR : Reduce signal broadening caused by conformational flexibility .
Q. How can researchers optimize the coupling of methoxy(methyl)carbamoyl groups to the pyrrolidine core while minimizing side reactions?
- Activation Reagents : Use DIPEA or iPrMgCl to deprotonate the amine and enhance nucleophilicity .
- Low-Temperature Conditions : Conduct reactions at −20°C to suppress over-activation of carbonyl groups .
- In Situ Monitoring : Employ TLC (Rf ~0.25 in 7:3 hexane/EtOAc) to detect premature quenching or byproduct formation .
Q. What analytical approaches are used to confirm the regiochemical and stereochemical integrity of the fluorinated pyrrolidine moiety?
- X-ray Crystallography : Resolve absolute configuration using SHELX-refined structures (e.g., SHELXL for small-molecule refinement) .
- Chiral HPLC : Separate enantiomers using a Chiralpak column and polar mobile phases (e.g., heptane/ethanol) .
- ¹⁹F NMR : Detect fluorine environment shifts caused by stereochemical changes (δ −200 to −220 ppm for aliphatic fluorides) .
Q. How do variations in solvent polarity and temperature impact the kinetics of key steps in the multi-step synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) accelerate coupling but may promote epimerization; non-polar solvents (hexane) improve steric control .
- Temperature Gradients : Higher temperatures (65–80°C) drive cyclization (e.g., in AcOH), while lower temps (−20°C) stabilize intermediates .
Q. What strategies mitigate decomposition during Boc-deprotection in downstream functionalization?
Q. How can computational tools aid in predicting reactivity or stability of this compound in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
